molecular formula C16H9ClO3 B15112314 3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione CAS No. 127322-76-3

3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione

Cat. No.: B15112314
CAS No.: 127322-76-3
M. Wt: 284.69 g/mol
InChI Key: TXOAAFVHJAZXAJ-UHFFFAOYSA-N
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Description

3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione is a spirocyclic compound characterized by a unique structural motif where an oxirane ring is fused to an indene backbone. The presence of a 4-chlorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione typically involves multi-step reactions. One common method includes the reaction of indene derivatives with epoxides under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with indene in the presence of a base can yield the desired spirocyclic compound . The reaction conditions often involve the use of solvents like ethanol (EtOH) and bases such as trimethylamine (Et3N) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process. The choice of solvents, catalysts, and reaction temperatures are crucial factors in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KOH

    Reduction: NaBH4

    Substitution: Various nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dicarboxamides , while substitution reactions can yield a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione involves its interaction with specific molecular targets and pathways. The oxirane ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(4-Chlorophenyl)spiro[indene-2,2’-oxirane]-1,3-dione stands out due to its unique combination of an oxirane ring and a 4-chlorophenyl group. This structural motif imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

127322-76-3

Molecular Formula

C16H9ClO3

Molecular Weight

284.69 g/mol

IUPAC Name

3'-(4-chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione

InChI

InChI=1S/C16H9ClO3/c17-10-7-5-9(6-8-10)15-16(20-15)13(18)11-3-1-2-4-12(11)14(16)19/h1-8,15H

InChI Key

TXOAAFVHJAZXAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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